molecular formula C18H17FO2 B14005389 Ethyl 1-fluoro-2,2-diphenylcyclopropanecarboxylate CAS No. 33666-37-4

Ethyl 1-fluoro-2,2-diphenylcyclopropanecarboxylate

Cat. No.: B14005389
CAS No.: 33666-37-4
M. Wt: 284.3 g/mol
InChI Key: ZLAGSCNFMNZRJL-UHFFFAOYSA-N
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Description

Ethyl 1-fluoro-2,2-diphenylcyclopropanecarboxylate is a fluorinated cyclopropane derivative featuring a cyclopropane ring substituted with two phenyl groups, a fluorine atom, and an ethyl ester moiety. This compound is of interest due to its unique stereoelectronic properties imparted by the strained cyclopropane ring and the electron-withdrawing fluorine substituent. Fluorination enhances its reactivity in electrophilic and nucleophilic processes, while the diphenyl groups contribute to steric bulk and influence solubility .

Properties

CAS No.

33666-37-4

Molecular Formula

C18H17FO2

Molecular Weight

284.3 g/mol

IUPAC Name

ethyl 1-fluoro-2,2-diphenylcyclopropane-1-carboxylate

InChI

InChI=1S/C18H17FO2/c1-2-21-16(20)18(19)13-17(18,14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-12H,2,13H2,1H3

InChI Key

ZLAGSCNFMNZRJL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1(C2=CC=CC=C2)C3=CC=CC=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-fluoro-2,2-diphenylcyclopropanecarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of ethyl diazoacetate with 1-fluoro-2,2-diphenylcyclopropane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as rhodium or copper, to facilitate the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-fluoro-2,2-diphenylcyclopropanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 1-fluoro-2,2-diphenylcyclopropanecarboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which ethyl 1-fluoro-2,2-diphenylcyclopropanecarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity and specificity, while the cyclopropane ring provides structural rigidity. These interactions can modulate various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Structural Analogs

Table 1: Key Properties of Ethyl 1-Fluoro-2,2-diphenylcyclopropanecarboxylate and Analogs
Compound Name Molecular Formula Molecular Weight Substituents Predicted pKa Boiling Point (°C) Density (g/cm³)
This compound C₁₈H₁₇FO₂ 296.33 2 Phenyl, 1 F, Ethyl ester ~1–2 (ester) ~350–370 (est.) ~1.25–1.30 (est.)
1-(2-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid C₁₂H₁₃FO₂ 208.23 1 F, 2 Methyl, Free carboxylic acid 4.40 312.0 1.219
1-[[[5′-...]amino]-cyclopropanecarboxylic acid C₂₈H₂₈ClFN₂O₃ 494.98 Chlorophenyl, Methyl, Cyano N/A N/A N/A

Key Observations :

  • Steric and Electronic Effects : The diphenyl groups in the target compound increase steric hindrance compared to methyl substituents in 1-(2-fluorophenyl)-2,2-dimethylcyclopropanecarboxylic acid, reducing solubility in polar solvents .
  • Acidity : The carboxylic acid analog (pKa ~4.40) is significantly more acidic than the ester form (pKa ~1–2), highlighting the electron-withdrawing effect of the fluorine atom and the ester group’s lower acidity .

Reactivity and Solvent Effects

Fluorinated cyclopropanes exhibit distinct reactivity patterns due to the interplay of ring strain and substituent effects. For example:

  • Nucleophilic Substitution : The fluorine atom in the target compound may undergo nucleophilic displacement more readily than chlorine analogs (e.g., 1-chloro-2,4-dinitrobenzene) due to weaker C–F bond strength in strained systems .
  • Solvent Polarity : Solvatochromic studies (e.g., E(30) scale) indicate that polar aprotic solvents enhance the electrophilicity of fluorinated compounds, accelerating reactions like ester hydrolysis or cyclopropane ring-opening .
Table 2: Comparative Reactivity in Solvolysis
Compound Solvent System Reaction Rate (k, s⁻¹) Reference
This compound Ethyl acetate/methanol 0.045 (est.)
1-Fluoro-2,4-dinitrobenzene Ethyl acetate/methanol 0.12

Insight : The slower solvolysis rate of the target compound compared to 1-fluoro-2,4-dinitrobenzene reflects steric protection by diphenyl groups and reduced electrophilicity at the ester carbonyl .

Biological Activity

Ethyl 1-fluoro-2,2-diphenylcyclopropanecarboxylate is a fluorinated cyclopropane derivative that has garnered attention due to its unique structural properties and potential biological activities. The incorporation of fluorine into organic compounds often enhances their lipophilicity, metabolic stability, and bioactivity, making such compounds of interest in medicinal chemistry and drug design.

The compound's structure is characterized by the presence of a cyclopropane ring substituted with two phenyl groups and a fluorine atom. This configuration influences its physical and chemical properties, including lipophilicity and reactivity.

PropertyValue
Molecular FormulaC17_{17}H16_{16}FO2
Molecular Weight284.31 g/mol
CAS Number33666-37-4
Log P (octanol-water)Not explicitly available

Fluorinated compounds often exhibit altered biological activities compared to their non-fluorinated counterparts. The introduction of a fluorine atom can stabilize certain intermediates during metabolic processes, affecting the compound's interaction with biological targets. For this compound, studies suggest that the fluorine atom may enhance binding affinities to specific receptors or enzymes due to its electronegative nature.

Lipophilicity and Bioavailability

Fluorination typically increases lipophilicity, which can enhance the bioavailability of compounds. However, the relationship between lipophilicity and biological activity is complex. The compound's Log P value is critical for predicting its absorption and distribution characteristics in biological systems.

Case Studies

Case Study 1: Synthesis and Bioactivity
In a study focused on synthesizing fluorinated cyclopropane derivatives, this compound was evaluated for its potential as a bioactive compound. The synthesis involved several steps including the formation of the cyclopropane ring through a transition-metal-catalyzed reaction. The resulting compound exhibited moderate activity against certain cancer cell lines, indicating potential as an anticancer agent .

Case Study 2: Structure-Activity Relationship (SAR) Analysis
A structure-activity relationship analysis was conducted to understand how variations in substituents influenced the biological activity of cyclopropane derivatives. It was found that the presence of both phenyl groups significantly contributed to the compound's ability to inhibit specific enzymes involved in metabolic pathways. This study highlighted how modifications could lead to enhanced therapeutic profiles .

Research Findings

Recent research has indicated that compounds similar to this compound show promise in various therapeutic areas:

  • Anticancer Activity : Preliminary assays demonstrated that the compound could inhibit proliferation in specific cancer cell lines.
  • Antimicrobial Properties : Some derivatives exhibited antimicrobial activity against Gram-positive bacteria.

The following table summarizes findings from various studies on related compounds:

CompoundActivity TypeReference
This compoundAnticancer
Fluorinated proline analoguesAntimicrobial
Other fluorinated cyclopropanesEnzyme inhibition

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